molecular formula C21H15Cl2N3OS B7730711 (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)-2-cyanoprop-2-enamide

(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B7730711
M. Wt: 428.3 g/mol
InChI Key: QZBDUMMLYKRORR-LZYBPNLTSA-N
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Description

(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)-2-cyanoprop-2-enamide is a complex organic compound that features a thiazole ring, chlorinated aromatic rings, and a cyanoprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 3-chloro-4-methylbenzylamine with a thioamide under acidic conditions.

    Coupling with 4-Chlorobenzaldehyde: The thiazole intermediate is then coupled with 4-chlorobenzaldehyde in the presence of a base to form the corresponding imine.

    Cyanation: The imine is subsequently reacted with a cyanating agent such as sodium cyanide or potassium cyanide to introduce the cyano group.

    Final Cyclization: The final step involves cyclization under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl group on the benzyl moiety.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorinated aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)-2-cyanoprop-2-enamide may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its mechanism of action and potential therapeutic applications is ongoing.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)-2-cyanoprop-2-enamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, disrupting normal cellular processes. The thiazole ring and cyano group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in that it contains chlorinated aromatic rings.

    Benzylthiazoles: Share the thiazole ring structure.

    Cyanoprop-2-enamides: Compounds with similar cyano and enamide functionalities.

Uniqueness

What sets (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)-2-cyanoprop-2-enamide apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and physical properties that can be exploited for various applications.

Properties

IUPAC Name

(E)-N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3OS/c1-13-2-3-15(10-19(13)23)9-18-12-25-21(28-18)26-20(27)16(11-24)8-14-4-6-17(22)7-5-14/h2-8,10,12H,9H2,1H3,(H,25,26,27)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBDUMMLYKRORR-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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